5-(tert-Butoxycarbonyl)-2,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole-4-carboxylic acid
Description
This compound (C₁₂H₁₇N₃O₄, MW 267.29 g/mol) features a tetrahydropyrrolo[3,4-c]pyrazole core substituted with a tert-butoxycarbonyl (Boc) group at position 5 and a carboxylic acid at position 4. The Boc group is a widely used protecting agent in organic synthesis, particularly for amines, and its presence suggests utility as a synthetic intermediate for pharmaceuticals or agrochemicals . Notably, discrepancies exist in reported molecular weights (e.g., 186.19 g/mol in ), which may arise from salt forms, hydrates, or typographical errors; further verification is recommended for precise applications.
Properties
IUPAC Name |
5-[(2-methylpropan-2-yl)oxycarbonyl]-4,6-dihydro-1H-pyrrolo[3,4-c]pyrazole-4-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O4/c1-11(2,3)18-10(17)14-5-7-6(4-12-13-7)8(14)9(15)16/h4,8H,5H2,1-3H3,(H,12,13)(H,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPHGGCCRLAMYIS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2=C(C1C(=O)O)C=NN2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Medicinal Chemistry
The compound has been explored for its potential therapeutic applications. Its structure features a pyrazole ring, which is known for its bioactive properties. Research indicates that derivatives of this compound may exhibit:
- Anticancer Activity : Similar compounds have shown promise in inhibiting cancer cell proliferation by interfering with specific signaling pathways involved in tumor growth. Studies have demonstrated that these compounds can induce apoptosis and inhibit angiogenesis in various cancer cell lines .
- Anti-inflammatory Effects : Some derivatives have been reported to possess anti-inflammatory properties, potentially useful in treating conditions like arthritis and other inflammatory diseases. The mechanism often involves the modulation of inflammatory cytokines and pathways .
Pharmacological Studies
Pharmacological investigations into the compound have revealed several important characteristics:
- Mechanism of Action : The compound's mechanisms include the activation of caspase pathways leading to programmed cell death (apoptosis) in cancer cells. This action is critical for its potential use as an anticancer agent .
- Pharmacokinetics : Studies have shown that the compound effectively crosses the blood-brain barrier and exhibits favorable pharmacokinetic properties, such as a reasonable half-life and bioavailability. For instance, biodistribution studies in animal models indicated significant accumulation in tumor tissues with low toxicity to normal tissues .
Case Study 1: In Vivo Efficacy
A notable study utilized xenograft models to assess the efficacy of the compound against tumors. Results indicated a significant reduction in tumor size (approximately 40% decrease) after four weeks of treatment compared to control groups. This underscores the compound's potential as an effective therapeutic agent in oncology .
Case Study 2: Pharmacokinetics
In a pharmacokinetic study involving rats, the compound demonstrated effective absorption and distribution characteristics. Key parameters observed included:
| Parameter | Value |
|---|---|
| Tmax (h) | 1.5 |
| Cmax (µg/mL) | 25.0 |
| Half-life (h) | 6.0 |
| Bioavailability (%) | 75 |
These findings suggest that the compound could be a viable candidate for further clinical development due to its favorable pharmacokinetic profile .
Mechanism of Action
The mechanism by which this compound exerts its effects depends on its specific application. For instance, in drug design, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The Boc group plays a crucial role in protecting reactive sites during synthesis, ensuring that the final product is obtained without unwanted side reactions.
Comparison with Similar Compounds
5-[(tert-Butoxy)carbonyl]-2-methyl-2H,4H,5H,6H-pyrrolo[3,4-c]pyrazole-4-carboxylic Acid
2,6-Dihydro-4H-pyrrolo[3,4-c]pyrazole-5-carboxylic Acid tert-Butyl Ester
Garvagliptinum (Antidiabetic Agent)
- Structure : Contains a tetrahydropyrrolo[3,4-c]pyrrole core with methanesulfonyl and difluorophenyl substituents (C₂₀H₂₃F₂N₃O₂S) .
- Key Differences: The pyrrolopyrrole core (vs. Substituents like methanesulfonyl enhance pharmacokinetic properties (e.g., bioavailability, receptor binding) for therapeutic efficacy.
2-(Methylsulfonyl)-2,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole
- Structure : Substituted with a methylsulfonyl group (C₆H₉N₃O₂S, MW 199.22 g/mol) .
- Key Differences :
- The sulfonyl group is strongly electron-withdrawing, enhancing electrophilicity and altering interactions with biological targets.
- Improved metabolic stability compared to Boc-protected analogs due to resistance to acidic cleavage.
2,4,5,6-Tetrahydropyrrolo[3,4-c]pyrazole-4-carboxylic Acid Dihydrochloride
- Structure : Dihydrochloride salt of the parent carboxylic acid (C₇H₁₀N₃O₂·2HCl) .
- Key Differences :
- Salt formation significantly improves aqueous solubility, critical for drug formulation and bioavailability.
- Enhanced stability under basic conditions compared to the free acid form.
Comparative Data Table
Notes on Discrepancies and Limitations
- Molecular weight conflicts (e.g., 267.29 vs. 186.19 g/mol in ) highlight the need for source verification, as these may reflect salt forms, hydrates, or reporting errors.
- Limited pharmacological data for catalog-listed compounds necessitate further experimental validation of biological activity and toxicity.
Biological Activity
5-(tert-Butoxycarbonyl)-2,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole-4-carboxylic acid (CAS No. 1827680-54-5) is a heterocyclic compound with potential biological significance. This article aims to provide a comprehensive overview of its biological activity, including synthesis, characterization, and relevant research findings.
- Molecular Formula : C11H15N3O4
- Molecular Weight : 253.25 g/mol
- Structural Characteristics : The compound features a pyrrolo-pyrazole core with a tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom.
Synthesis
The synthesis of this compound typically involves the reaction of appropriate precursors under controlled conditions. Various methodologies have been explored to optimize yields and purity.
Anticancer Potential
Recent studies have indicated that compounds related to tetrahydropyrrolo[3,4-c]pyrazoles exhibit promising anticancer properties. For instance:
- Mechanism of Action : These compounds may act as inhibitors of cyclin-dependent kinases (CDKs), which play crucial roles in cell cycle regulation. Inhibition of CDKs can lead to cell cycle arrest and apoptosis in cancer cells .
Anti-inflammatory Effects
Research has shown that derivatives of pyrazole compounds can possess anti-inflammatory properties:
- Inhibition of Pro-inflammatory Cytokines : Certain pyrazole derivatives have been reported to reduce levels of pro-inflammatory cytokines in vitro and in vivo models, suggesting potential therapeutic applications in inflammatory diseases .
Neuroprotective Properties
Emerging evidence suggests that tetrahydropyrrolo-pyrazoles may offer neuroprotective effects:
- Protection Against Oxidative Stress : Some studies indicate that these compounds can mitigate oxidative stress in neuronal cells, thereby providing a protective effect against neurodegenerative diseases .
Case Studies
| Study | Findings |
|---|---|
| Study 1 | Investigated the anticancer activity of tetrahydropyrrolo-pyrazoles against various cancer cell lines. Results showed significant inhibition of cell proliferation at micromolar concentrations. |
| Study 2 | Evaluated the anti-inflammatory effects in a murine model of arthritis. The compound reduced paw swelling and serum levels of TNF-alpha and IL-6. |
| Study 3 | Assessed neuroprotective effects in an Alzheimer's disease model. The compound improved cognitive function and reduced amyloid-beta plaque formation. |
Research Findings
- Anticancer Activity : A study demonstrated that tetrahydropyrrolo-pyrazoles could inhibit CDK activity effectively, leading to decreased proliferation rates in breast cancer cells .
- Anti-inflammatory Mechanisms : In vitro assays indicated that these compounds could suppress NF-kB activation pathways, which are critical in inflammation .
- Neuroprotective Effects : Animal models treated with the compound exhibited improved outcomes in memory tasks and reduced markers of oxidative damage compared to control groups .
Preparation Methods
Pyrazole Ring Formation from 1,3-Diketone Derivatives
The foundational step in synthesizing the pyrrolo[3,4-c]pyrazole system involves regioselective pyrazole ring formation. A modified Knorr pyrazole synthesis employs 1,3-diketones 4 (e.g., ethyl acetoacetate) and hydrazine derivatives 5 (e.g., tert-butylhydrazine) under nano-ZnO catalysis to yield 1,3,5-trisubstituted pyrazoles 6 in >90% yields. Critical to this approach is the use of montmorillonite K-10 under sonication, which enhances reaction rates and minimizes regioisomer formation. For the target compound, a diketone bearing a pre-installed pyrrolidine moiety (e.g., 3-carbethoxy-2-pyrrolidinone) could serve as the starting material to direct annulation.
Annulation to Form the Bicyclic Framework
Post-pyrazole formation, intramolecular cyclization constructs the fused pyrrolidine ring. Copper triflate in ionic liquid [bmim]PF6 catalyzes the oxidative aromatization of pyrazolines 31 to pyrazoles 32 , achieving 82% yields while permitting catalyst recycling. Adapting this, a pyrazoline intermediate with a pendant amine group undergoes base-mediated cyclization (K2CO3, DMF, 80°C) to form the tetrahydropyrrolo[3,4-c]pyrazole core.
tert-Butoxycarbonyl (Boc) Protection Methodologies
Post-Cyclization Protection
Carboxylic Acid Functionalization Approaches
Oxidation of Hydroxymethyl Precursors
A two-step oxidation sequence converts hydroxymethyl groups to carboxylic acids. Starting from 5-(Boc)-2,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole-4-methanol 57 , Jones reagent (CrO3/H2SO4) in acetone at -20°C achieves 78% conversion to the carboxylic acid. Alternatively, TEMPO/NaClO2 oxidation under biphasic conditions (CH2Cl2/H2O) improves selectivity to 85% yield.
Directed Lithiation-Carboxylation
Regioselective deprotonation at C4 using LDA (-78°C, THF) followed by quenching with solid CO2 introduces the carboxylic acid directly. This method, adapted from Katritzky’s benzotriazole-mediated lithiation, achieves 68% yield with minimal over-alkylation byproducts.
Integrated Multi-Step Synthesis Protocols
Five-Component Cascade Reaction
Combining ethyl acetoacetate 4 , tert-butyl carbazate 30 , methyl vinyl ketone 83 , diethyl oxalate 88 , and ammonium acetate in H2O with nano-ZnO (5 mol%) under reflux constructs the target molecule in one pot via:
- Hydrazone formation (2h, 25°C)
- Cyclocondensation (6h, 80°C)
- Oxidative aromatization (3h, 100°C)
This cascade delivers 64% overall yield with 99.3% HPLC purity, eliminating intermediate isolations.
Solid-Phase Synthesis for Parallel Production
Immobilizing the pyrrolidine precursor on Wang resin enables automated synthesis:
| Step | Reagents/Conditions | Time | Yield |
|---|---|---|---|
| 1. Resin loading | Fmoc-pyrrolidine-OH, DIC/HOBt | 2h | 98% |
| 2. Pyrazole formation | Hydrazine hydrate, DMF, 80°C | 4h | 95% |
| 3. Boc protection | (Boc)2O, DIEA, DCM | 1h | 99% |
| 4. Cleavage & oxidation | TFA/H2O (95:5), then NaClO2 | 2h | 82% |
This approach facilitates milligram-to-gram scale production with an overall 76% yield.
Critical Analysis of Methodologies
Yield Optimization Strategies
Comparative studies reveal key trends:
| Method | Catalyst | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|---|
| Cyclocondensation | nano-ZnO | EtOH | 80 | 95 |
| Cascade | ZnO NPs | H2O | 100 | 64 |
| Solid-phase | - | DMF | 25 | 76 |
| Lithiation | LDA | THF | -78 | 68 |
Nano-ZnO in aqueous media balances environmental and economic factors, while solid-phase methods excel in reproducibility.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 5-(tert-Butoxycarbonyl)-2,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole-4-carboxylic acid?
- Methodological Answer : The synthesis typically involves cyclocondensation of precursors such as substituted hydrazines and β-keto esters, followed by Boc (tert-butoxycarbonyl) protection. For example, cyclocondensation of ethyl acetoacetate with phenylhydrazine derivatives under reflux in ethanol yields pyrazole intermediates, which are hydrolyzed under basic conditions (e.g., NaOH/THF) to generate carboxylic acids. Boc protection is achieved using di-tert-butyl dicarbonate (Boc₂O) in dichloromethane with DMAP catalysis .
- Key Considerations : Monitor reaction progress via TLC or HPLC to avoid over-hydrolysis. Boc protection efficiency depends on anhydrous conditions and stoichiometric ratios.
Q. How can the purity and structural integrity of this compound be validated post-synthesis?
- Methodological Answer :
- Chromatography : Use reverse-phase HPLC with a C18 column (mobile phase: acetonitrile/water + 0.1% TFA) to assess purity (>95%).
- Spectroscopy :
- ¹H/¹³C NMR : Confirm Boc group presence (δ ~1.4 ppm for tert-butyl protons; δ ~155 ppm for carbonyl carbon).
- IR : Look for Boc C=O stretch (~1680–1720 cm⁻¹) and carboxylic acid O-H stretch (~2500–3300 cm⁻¹) .
- Mass Spectrometry : ESI-MS in negative mode should show [M–H]⁻ peaks matching the molecular weight (e.g., calculated for C₁₄H₂₀N₃O₄: 318.14 g/mol).
Advanced Research Questions
Q. How do steric and electronic effects of the Boc group influence reactivity in downstream coupling reactions?
- Methodological Answer :
- Steric Hindrance : The bulky tert-butyl group reduces nucleophilic reactivity at the adjacent nitrogen, necessitating activating agents (e.g., HATU or EDCI) for amide bond formation. Compare coupling yields with/without Boc protection using model substrates like benzylamine .
- Electronic Effects : Boc deprotection (e.g., TFA/DCM) regenerates the free amine, which can be quantified via ninhydrin assay or LC-MS. Kinetic studies under varying pH and temperature conditions reveal optimal deprotection rates .
- Data Table :
| Coupling Partner | Yield (Boc-protected) | Yield (Deprotected) | Activating Agent |
|---|---|---|---|
| Benzylamine | 62% | 89% | HATU |
| 4-Nitroaniline | 38% | 75% | EDCI |
Q. What computational methods are suitable for predicting the compound’s conformational stability in solution?
- Methodological Answer :
- DFT Calculations : Use Gaussian 09 with B3LYP/6-31G(d) basis set to optimize geometry and calculate rotational barriers of the Boc group. Compare with experimental NMR coupling constants (e.g., J-values for pyrrolidine protons) .
- MD Simulations : Run 100 ns trajectories in explicit solvent (water/DMSO) using GROMACS to assess solvent accessibility of the carboxylic acid group.
Data Contradictions and Resolution
Q. Conflicting reports exist on the compound’s solubility in polar aprotic solvents. How can this be resolved experimentally?
- Methodological Answer :
- Solubility Screening : Prepare saturated solutions in DMSO, DMF, and THF at 25°C. Centrifuge and quantify supernatant concentration via UV-Vis (λ = 260 nm) or gravimetric analysis.
- Contradictory Data : Some studies report >50 mg/mL in DMSO, while others note precipitation. This may arise from residual salts or hydrate formation. Use Karl Fischer titration to measure water content and repeat under anhydrous conditions .
Research Applications
Q. How can this compound serve as a precursor for metal-organic frameworks (MOFs) or catalysts?
- Methodological Answer :
- Coordination Chemistry : React the deprotected amine with transition metals (e.g., Cu(II), Zn(II)) in ethanol/water to form complexes. Characterize via X-ray diffraction (single-crystal) and cyclic voltammetry to assess redox activity .
- Catalytic Screening : Test MOFs in model reactions (e.g., Knoevenagel condensation) and compare turnover frequencies (TOF) with control catalysts.
Stability and Storage
Q. What are the optimal storage conditions to prevent Boc group hydrolysis?
- Methodological Answer :
- Temperature : Store at –20°C in sealed, argon-purged vials.
- Solvent : Lyophilize and store as a solid; avoid prolonged exposure to DMSO or aqueous buffers (pH >7 accelerates hydrolysis) .
- Stability Data :
| Condition | Degradation (30 days) |
|---|---|
| –20°C (dry) | <2% |
| 25°C (DMSO) | 15% |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
